molecular formula C17H16ClFN2O4S B2641817 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide CAS No. 922051-00-1

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide

Cat. No. B2641817
CAS RN: 922051-00-1
M. Wt: 398.83
InChI Key: CPMIHMGTMGDWAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]oxazepine ring suggests that the compound may have a rigid, cyclic structure. The chloro and fluoro groups are likely to influence the compound’s reactivity and polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzo[b][1,4]oxazepine ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in various acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group and the halogen substituents could affect the compound’s solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Enzyme Inhibition and Drug Development

This chemical compound is involved in the development of novel classes of inhibitors targeting human carbonic anhydrases, an enzyme relevant in various therapeutic contexts. For example, Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, which are significant for therapeutic applications (Sapegin et al., 2018).

Asymmetric Mannich Reaction in Medicinal Chemistry

The compound is used in organocatalyzed asymmetric Mannich reactions, essential for medicinal chemistry. Li et al. (2019) developed a reaction involving 3-fluorooxindoles and the dibenzo[b,f][1,4]oxazepine scaffold, providing various cyclic amines with chiral tetrasubstituted C‒F stereocenters, crucial for pharmaceutical development (Li, Lin, & Du, 2019).

DNA Interaction and Anticancer Activity

The compound is part of research in mixed-ligand copper(II)-sulfonamide complexes, which have been studied for their interaction with DNA and potential anticancer activity. González-Álvarez et al. (2013) found that the N-sulfonamide derivative influences the interaction with DNA and has implications in DNA cleavage efficiency, relevant in anticancer treatments (González-Álvarez et al., 2013).

Photophysical Properties and Pharmaceutical Application

This chemical structure is involved in synthesizing compounds with significant photophysical properties. Petrovskii et al. (2017) worked on derivatives of the compound that showed strong blue emission, which can have potential applications in pharmaceuticals (Petrovskii, Tomashenko, Novikov, Khlebnikov, & Stoeckli-Evans, 2017).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could lead to the discovery of new applications for this compound in areas such as medicine or materials science .

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c1-17(2)9-25-15-7-10(3-6-14(15)20-16(17)22)21-26(23,24)11-4-5-13(19)12(18)8-11/h3-8,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMIHMGTMGDWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide

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